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Compound of Interest

Compound Name: SYBR Green II

Cat. No.: B12393867 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction

SYBR Green II is a highly sensitive fluorescent nucleic acid stain used for the detection of RNA

and single-stranded DNA (ssDNA) in electrophoretic gels.[1][2] It exhibits a significantly higher

quantum yield when bound to RNA compared to double-stranded DNA (dsDNA), making it an

excellent choice for RNA analysis.[1][2] Its sensitivity surpasses that of the more traditional

ethidium bromide, allowing for the detection of as little as 100 pg of RNA or ssDNA per band.[3]

This document provides detailed protocols for the preparation of SYBR Green II working

solutions for various applications in a research and drug development setting.

Data Presentation
SYBR Green II Stock and Working Concentrations
The following table summarizes the key concentrations for the preparation of SYBR Green II
working solutions from a 10,000X stock concentrate in DMSO.
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Note: TBE buffer composition is typically 89 mM Tris base, 89 mM boric acid, and 2 mM EDTA,

with a pH adjusted to between 7.5 and 8.0 for optimal staining.

Experimental Protocols
Protocol 1: Post-Electrophoresis Gel Staining
This is the recommended method for achieving the highest sensitivity.

Materials:

SYBR Green II Nucleic Acid Gel Stain (10,000X in DMSO)

TBE Buffer (pH 7.5-8.0)

Staining container (polypropylene is recommended to prevent dye adsorption to glass)

Electrophoresed gel

Protective gloves and lab coat

Procedure:

Equilibrate Stock Solution: Before use, allow the vial of SYBR Green II stock solution to

warm to room temperature and then briefly centrifuge it to collect the DMSO solution at the

bottom of the vial.

Prepare Working Solution:

For non-denaturing agarose gels and denaturing polyacrylamide/urea gels, prepare a

1:10,000 dilution of the SYBR Green II stock solution in TBE buffer. For example, add 10

µL of 10,000X SYBR Green II to 100 mL of TBE buffer.
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For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution of the SYBR Green
II stock solution in TBE buffer. For example, add 20 µL of 10,000X SYBR Green II to 100

mL of TBE buffer.

Staining:

Place the gel in the staining container and add enough working solution to completely

cover the gel.

Incubate at room temperature for 10-40 minutes, protected from light. Gentle agitation can

improve staining uniformity.

Destaining (Optional): Destaining is generally not required due to the low background

fluorescence of SYBR Green II.

Visualization: Visualize the stained gel using a UV transilluminator. The maximal excitation

for SYBR Green II is 497 nm, with a secondary peak at 254 nm. The emission maximum is

at 520 nm. For highest sensitivity, 254 nm epi-illumination is recommended.

Protocol 2: Staining by Addition to Loading Buffer
This method is faster but may result in slightly lower sensitivity and potential effects on nucleic

acid mobility.

Materials:

SYBR Green II Nucleic Acid Gel Stain (10,000X in DMSO)

Anhydrous DMSO

Nucleic acid sample loading buffer

Protective gloves and lab coat

Procedure:

Prepare Intermediate Dilution: Prepare a 1:100 intermediate dilution of the SYBR Green II
stock solution in high-quality anhydrous DMSO. For example, add 1 µL of 10,000X SYBR
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Green II to 99 µL of anhydrous DMSO. This intermediate dilution can be stored at -20°C for

future use.

Prepare Final Loading Buffer: Add the intermediate dilution to your sample loading buffer to

achieve a final 1:1,000 dilution of the original stock. For example, add 1 µL of the 100X

intermediate dilution to 9 µL of your sample before loading.

Electrophoresis: Load the samples and run the gel according to your standard protocol.

Visualization: Visualize the gel immediately after electrophoresis using a UV transilluminator

as described in Protocol 1.

Mandatory Visualization

Stock Solution Handling

Protocol 1: Post-Staining

Protocol 2: Loading Buffer Additive

SYBR Green II
(10,000X in DMSO) Warm to Room Temp Briefly Centrifuge

Dilute in TBE Buffer
(pH 7.5-8.0)

Prepare 1:100 Intermediate
Dilution in DMSO

Incubate Gel
(10-40 min, dark) Visualize (UV)

Add to Sample/Loading Buffer
(Final 1:1,000) Perform Electrophoresis Visualize (UV)

Click to download full resolution via product page

Caption: Workflow for preparing SYBR Green II working solutions.

Safety and Handling Precautions:

SYBR Green II binds to nucleic acids and should be treated as a potential mutagen.

Always wear appropriate personal protective equipment (PPE), including gloves and a lab

coat, when handling the dye.
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The stock solution is in DMSO, which can facilitate the entry of organic molecules into

tissues. Handle with extra caution.

Dispose of staining solutions by pouring them through activated charcoal before discarding

them with hazardous waste.

Storage and Stability:

Store the SYBR Green II stock solution at -20°C, protected from light in a desiccator. When

stored properly, it is stable for six months to a year.

Working solutions can be stored at 4°C in the dark and reused 3-4 times.

It is recommended to aliquot the stock solution into smaller volumes to avoid repeated

freeze-thaw cycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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